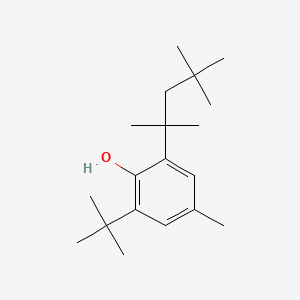

2-tert-Butyl-6-tert-octyl-p-cresol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

34729-62-9 |

|---|---|

Molecular Formula |

C19H32O |

Molecular Weight |

276.5 g/mol |

IUPAC Name |

2-tert-butyl-4-methyl-6-(2,4,4-trimethylpentan-2-yl)phenol |

InChI |

InChI=1S/C19H32O/c1-13-10-14(18(5,6)7)16(20)15(11-13)19(8,9)12-17(2,3)4/h10-11,20H,12H2,1-9H3 |

InChI Key |

ICDQZCSOHYBOQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)CC(C)(C)C)O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Tert Butyl 6 Tert Octyl P Cresol

Industrial Synthesis Routes for Alkylated p-Cresols

The industrial production of alkylated p-cresols, including the precursors and analogues of 2-tert-butyl-6-tert-octyl-p-cresol, predominantly relies on the Friedel-Crafts alkylation of p-cresol (B1678582) or related phenolic compounds. This process involves the introduction of alkyl groups onto the aromatic ring of the phenol (B47542).

Alkylation Reactions of p-Cresol Precursors

The fundamental reaction for producing alkylated p-cresols is the electrophilic substitution of p-cresol with an appropriate alkylating agent. For the synthesis of butylated and octylated cresols, the common alkylating agents are olefins, such as isobutylene (B52900) (for the tert-butyl group) and diisobutylene (for the tert-octyl group), or the corresponding alcohols like tert-butyl alcohol. mdpi.com The reaction is typically carried out in the presence of an acidic catalyst. google.com

The synthesis proceeds in a stepwise manner. For a compound like this compound, the process would involve the sequential alkylation of p-cresol, first with one alkylating agent (e.g., isobutylene) and then with the other (e.g., diisobutylene), or a simultaneous reaction with a mixture of both. The choice of reaction conditions and catalyst is critical to control the position and degree of alkylation.

Catalytic Systems in Phenolic Alkylation

A variety of catalytic systems are employed in industrial phenolic alkylation to enhance reaction rates and improve selectivity. These can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Traditional catalysts include strong mineral acids like sulfuric acid and hydrofluoric acid, as well as Lewis acids such as aluminum chloride and boron trifluoride. archive.org While effective, these catalysts often lead to issues with corrosion, environmental concerns, and difficulties in separation from the product mixture. mdpi.com

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been extensively developed. These include:

Cation-exchange resins: Macroporous resins like Amberlyst-15 have been successfully used to catalyze the alkylation of p-cresol with isobutene. archive.orgacs.org These resins offer the advantages of easy separation and reusability.

Zeolites and Mesoporous Silica (B1680970): Catalysts such as ZSM-5, MCM-22, Beta zeolites, and modified mesoporous silica have been investigated for the alkylation of phenols. google.comgoogle.com These materials provide shape selectivity and a high concentration of acid sites.

Brønsted Acidic Ionic Liquids (BAILs): More recently, BAILs have emerged as efficient and environmentally benign catalysts. mdpi.com These catalysts can be designed with specific acidity and solubility properties, leading to high conversions and selectivities under milder reaction conditions. For instance, SO3H-functionalized ionic liquids have demonstrated high efficiency in the tert-butylation of p-cresol. mdpi.com A deep eutectic solvent (DES) formed from caprolactam and p-toluenesulfonic acid has also been reported as an effective catalyst. mdpi.com

The table below summarizes the performance of various catalytic systems in the alkylation of p-cresol.

Process Optimization for Selectivity and Yield

Achieving high selectivity and yield is a primary goal in the industrial synthesis of specific alkylated cresols like 2,6-di-tert-butyl-p-cresol (BHT), and the principles are directly applicable to the synthesis of this compound. The main challenge lies in controlling the regioselectivity (substitution at the desired ortho positions) and preventing the formation of byproducts, such as mono-alkylated cresols, other isomers, and polymers of the alkylating agent. eurochemengineering.com

Key parameters for process optimization include:

Molar Ratio of Reactants: Adjusting the ratio of p-cresol to the alkylating agent(s) can influence the degree of alkylation.

Reaction Temperature and Pressure: These parameters affect the reaction rate and can influence selectivity. For instance, the synthesis of BHT using an aromatic sulfonic acid or sulfuric acid catalyst is conducted at temperatures between 20-120 °C under low pressure. google.com

Catalyst Selection and Concentration: The choice of catalyst is paramount for controlling selectivity. For example, modified mesoporous silica loaded with trimetallic active centers has been shown to greatly improve the selectivity for di-tert-butyl cresol (B1669610) from mixed cresol feedstocks. google.com

Solvent: While many industrial processes aim to be solvent-free, the choice of solvent can impact the reaction pathway and product distribution. googleapis.com

Reaction Time: Optimizing the reaction time is crucial to maximize the yield of the desired product while minimizing the formation of byproducts.

Transalkylation is another strategy employed to improve yield. In this process, undesired byproducts, such as di-butyl-meta-cresol, can be reacted with p-cresol to produce the desired di-butyl-para-cresol. google.com

Laboratory-Scale Synthesis Techniques for this compound

The laboratory synthesis of an unsymmetrically substituted phenol like this compound requires precise control over the reaction to ensure the correct placement of the different alkyl groups.

Regioselective Alkylation Strategies

Achieving regioselectivity in the synthesis of unsymmetrical phenols is a significant challenge. nih.gov Several strategies can be employed:

Stepwise Alkylation: A common approach is the sequential introduction of the alkyl groups. This would involve first synthesizing the mono-alkylated intermediate, either 2-tert-butyl-p-cresol or 2-tert-octyl-p-cresol. The choice of the first alkyl group to be introduced can be influenced by its steric hindrance and activating/deactivating effects on the aromatic ring for the subsequent alkylation step. The mono-alkylated intermediate is then isolated and subjected to a second alkylation reaction with the other alkylating agent.

Directing Groups: While more common in complex organic synthesis, the use of directing groups on the phenolic hydroxyl group can be a powerful tool to control the position of alkylation. nih.gov These groups can be installed to favor substitution at a specific ortho position and then removed after the alkylation is complete.

Catalyst Control: The choice of catalyst can significantly influence regioselectivity. Sterically bulky catalysts may favor alkylation at the less hindered position. Recent advances in catalysis, including metal-catalyzed C-H functionalization, offer potential pathways for highly regioselective synthesis, although their application to this specific compound may still be developmental. researchgate.netacs.org

The synthesis of unsymmetrical compounds often involves careful manipulation of steric and electronic effects to guide the incoming electrophile to the desired position on the aromatic ring. nih.gov

Purification and Isolation Procedures

After the synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, mono-alkylated intermediates, and potentially other isomers and byproducts. A multi-step purification process is therefore necessary.

Neutralization and Washing: If an acid catalyst is used, the first step is typically to neutralize the reaction mixture with a base. google.com This is followed by washing with water to remove any salts and water-soluble impurities.

Distillation: Fractional distillation under reduced pressure is a common method to separate components based on their boiling points. This can be effective in removing lower-boiling point components like unreacted p-cresol and mono-alkylated species from the higher-boiling point di-alkylated products. google.com

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol (B145695) and water), and then cooled to induce crystallization of the desired product, leaving impurities in the mother liquor. google.com Multiple recrystallization steps may be required to achieve high purity. For instance, a double recrystallization process using ethanol and water has been reported to achieve purities of over 99.99% for BHT. google.com

Chromatography: For laboratory-scale purification and for achieving very high purity, chromatographic techniques such as column chromatography or preparative thin-layer chromatography can be employed. iaea.org These methods separate compounds based on their differential adsorption to a stationary phase.

The final purity of the isolated this compound is typically verified using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Derivatization and Reaction Pathways of this compound

Oxidation Reactions to Benzoquinone Derivatives (e.g., 2-tert-butyl-6-tert-octyl-p-benzoquinone)

Specific studies detailing the oxidation of this compound to its p-benzoquinone derivative are not available in the reviewed scientific literature.

Further Chemical Modifications and Functionalization

Information regarding other chemical modifications and functionalization of this compound is also not present in the accessible literature.

Mechanistic Investigations of 2 Tert Butyl 6 Tert Octyl P Cresol As a Stabilizer

Antioxidant Mechanisms in Material Preservation

The primary role of 2-tert-Butyl-6-tert-octyl-p-cresol as a stabilizer is to counteract oxidative degradation, which can compromise the integrity and lifespan of materials. This is achieved through a series of antioxidant mechanisms.

The cornerstone of the antioxidant activity of this compound lies in its phenolic hydroxyl (-OH) group. This functional group can donate a hydrogen atom to neutralize highly reactive free radicals, which are the primary instigators of oxidative damage. This process, known as free radical scavenging, effectively terminates the chain reactions of oxidation. vinatiorganics.comyoutube.com The hydrogen donation from the phenolic hydroxyl group is a key mechanism for a class of antioxidants known as hindered phenols. vinatiorganics.com

The general mechanism can be represented as follows, where R• is a free radical and ArOH is the phenolic antioxidant:

Initiation: Polymer chains react with energy (heat, light) to form free radicals (P•).

Propagation: P• reacts with oxygen to form a peroxy radical (POO•), which can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new free radical (P•), continuing the degradation cycle.

Termination by Antioxidant: The phenolic antioxidant (ArOH) donates a hydrogen atom to the peroxy radical (POO•), neutralizing it and forming a stable phenoxy radical (ArO•) and a hydroperoxide (POOH).

This scavenging action significantly slows down the degradation process. partinchem.com The resulting phenoxy radical is relatively stable and has low reactivity, which helps to break the oxidative chain reaction. partinchem.com

A critical feature of this compound is the presence of bulky tert-butyl and tert-octyl groups at the ortho positions to the hydroxyl group. This "steric hindrance" plays a crucial role in the molecule's effectiveness as a stabilizer. vinatiorganics.com These bulky groups physically obstruct the hydroxyl group, which has several stabilizing effects:

Increased Stability of the Phenoxy Radical: After donating a hydrogen atom, the resulting phenoxy radical is sterically shielded by the adjacent bulky groups. This shielding prevents the radical from participating in unwanted side reactions that could regenerate reactive species.

Enhanced Antioxidant Efficiency: The steric hindrance makes the hydroxyl group more selective in its reactions, primarily targeting and neutralizing free radicals. vinatiorganics.com

The introduction of two tert-butyl groups to a phenol (B47542) can significantly impact its acidity and the stability of the corresponding phenoxide anion due to steric inhibition of solvation at the phenolic oxygen atom. rsc.org

In practical applications, this compound is incorporated into various polymeric systems and fluids to inhibit oxidative degradation. hoseachem.com These materials are susceptible to oxidation during processing at high temperatures and during their service life when exposed to heat, light, and oxygen. youtube.com

By functioning as a primary antioxidant, it effectively interrupts the auto-oxidation cycle. This leads to the preservation of the material's mechanical and physical properties, such as strength, flexibility, and color. vinatiorganics.com Hindered phenols are widely used as antioxidants in a variety of polymers, including polyethylene (B3416737) and polypropylene (B1209903), as well as in synthetic rubbers and petroleum products like lubricating oils. hoseachem.com

The table below illustrates the general effect of hindered phenolic antioxidants on the properties of polymeric materials.

| Property | Unstabilized Polymer | Polymer with Hindered Phenolic Antioxidant |

| Oxidation Induction Time (OIT) | Short | Significantly Extended |

| Melt Flow Index (MFI) Stability | Poor | Good |

| Color Stability | Prone to Discoloration | Maintained |

| Mechanical Properties (e.g., Elongation at Break) | Rapid Deterioration | Retained for a Longer Duration |

This table provides a generalized representation of the effects of hindered phenolic antioxidants.

Stabilization Against Thermal and Photo-oxidative Processes

Beyond general antioxidant activity, this compound provides crucial protection against degradation initiated by heat (thermal oxidation) and light (photo-oxidation).

Polymers are often subjected to high temperatures during processing and in their end-use applications. This heat can initiate and accelerate oxidative degradation, leading to a loss of mechanical properties and a shortened lifespan. Hindered phenolic antioxidants like this compound act as thermal stabilizers by scavenging free radicals that are formed at elevated temperatures. vinatiorganics.com

The incorporation of hindered phenols into polymer matrices has been shown to improve their thermal stability. For instance, in polypropylene, chemically linking a small amount of hindered phenol groups can enhance its electret thermal stability. nih.gov The addition of bisphenol-type antioxidants, which have a higher molecular weight, can further improve thermal stability and provide a better anti-aging effect. partinchem.com

The table below presents typical data on the enhancement of thermal stability in a polymer like polypropylene (PP) with the addition of a hindered phenolic antioxidant.

| Parameter | Neat PP | PP with Hindered Phenol Antioxidant |

| Oxidation Induction Temperature (°C) | ~190 | >220 |

| Temperature at 5% Weight Loss (°C) | ~350 | ~375 |

| Long-term Heat Aging (Hours to Failure at 150°C) | <100 | >1000 |

Data is illustrative and can vary based on the specific polymer, antioxidant concentration, and test conditions.

Exposure to ultraviolet (UV) radiation from sunlight can cause significant degradation of polymeric materials, a process known as photo-oxidation. This leads to undesirable effects such as discoloration, cracking, and loss of mechanical strength. vinatiorganics.com

The combination of these stabilizers provides a multi-faceted defense against the damaging effects of UV light. Some studies have focused on creating hybrid molecules that incorporate both hindered phenol and benzophenone (B1666685) structures to act as multifunctional polymer anti-aging agents. nih.gov

Information regarding "this compound" is not available

Following a comprehensive search for scientific and technical data, it has been determined that there is a significant lack of specific information available in publicly accessible sources concerning the chemical compound This compound .

Numerous search queries for this specific compound, including its potential applications in polymer and plastic stabilization, as well as in the preservation of fuels and lubricants, have predominantly yielded results for other, more common, and structurally different antioxidant compounds such as 2,6-di-tert-butyl-p-cresol (BHT) .

Due to the explicit instructions to focus solely on "this compound" and to strictly adhere to the provided outline without introducing information on other substances, it is not possible to generate the requested article. The creation of such an article would require specific research findings and data that are not present in the available literature and online resources for this particular compound.

Therefore, the requested article on the applications of "this compound" in advanced materials and industrial processes cannot be provided at this time. Further research or access to proprietary industrial data would be necessary to address the specific topics outlined in the request.

Applications of 2 Tert Butyl 6 Tert Octyl P Cresol in Advanced Materials and Industrial Processes

Preservation of Fuels and Lubricants

Improvement of Biodiesel Storage Stability (analogy from related compounds)

Biodiesel, while a promising alternative to conventional diesel, is susceptible to oxidation during storage. rsc.org This degradation is primarily due to the presence of unsaturated fatty acid methyl esters (FAMEs) which react with atmospheric oxygen, leading to the formation of peroxides, acids, and insoluble gums. rsc.orgnih.gov These degradation products can adversely affect fuel properties, block fuel filters, and cause engine deposits. nih.govgoogle.com

To mitigate this, synthetic antioxidants are added to improve biodiesel's storage and oxidative stability. nih.gov Hindered phenolic antioxidants, a class to which 2-tert-Butyl-6-tert-octyl-p-cresol belongs, are particularly effective. The antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from their hydroxyl group to reactive free radicals. welltchemicals.compartinchem.com This action neutralizes the radicals, terminating the chain reactions that lead to fuel degradation. partinchem.com The bulky tert-butyl and tert-octyl groups on the 2- and 6-positions of the cresol (B1669610) ring provide steric hindrance, which enhances the stability of the resulting antioxidant radical and prevents it from initiating new oxidation chains. welltchemicals.commdpi.com

Studies on related hindered phenolic compounds, such as Butylated Hydroxytoluene (BHT), demonstrate their efficacy in this application. BHT has been shown to significantly increase the induction period of biodiesel, which is a measure of its resistance to oxidation. google.comacs.org The effectiveness of these antioxidants can, however, be influenced by the biodiesel's feedstock, as the fatty acid composition varies. acs.org For instance, BHT has shown high effectiveness in biodiesel derived from chicken fat. acs.org While highly effective polar antioxidants like tert-butylhydroquinone (B1681946) (TBHQ) are widely used, their performance can be compromised in the presence of water, as they can be extracted into the water layer, reducing their concentration in the fuel. mdpi.comnrel.gov Nonpolar antioxidants, which would include this compound due to its alkyl groups, offer an advantage in wet storage conditions by remaining in the fuel phase. nrel.gov

The following table summarizes the performance of various synthetic antioxidants in improving the oxidative stability of biodiesel, illustrating the general effectiveness of the phenolic class.

| Antioxidant Type | Common Examples | Primary Mechanism | Key Findings in Biodiesel |

| Hindered Phenols | Butylated Hydroxytoluene (BHT), Tert-butylhydroquinone (TBHQ) | Hydrogen donation to free radicals, chain reaction termination. welltchemicals.com | Significantly increases oxidation induction period; effectiveness can depend on feedstock. acs.orgresearchgate.net |

| Gallates | Propyl Gallate (PG) | Similar to phenols, acts as a radical scavenger. | Considered highly effective in increasing biodiesel stability. rsc.org |

| Amines | - | Radical trapping. | Less common for biodiesel compared to phenolic antioxidants. chembroad.com |

| Pyrogallol (PY) | Pyrogallol | Radical scavenging due to multiple hydroxyl groups. | Shown to be highly effective in improving biodiesel fuel properties. rsc.orgresearchgate.net |

Other Industrial Formulations

The stabilizing properties of this compound extend to a variety of other industrial products that are vulnerable to oxidative degradation.

Hindered phenolic antioxidants like this compound are incorporated into these formulations to provide long-term protection. welltchemicals.comvinatiorganics.com They function as primary stabilizers, intercepting free radicals that form during the curing process or through environmental exposure. welltchemicals.compartinchem.com This preserves the mechanical and physical properties of the polymer network, ensuring dependable bonding, sealing, and aesthetic appearance over time. vinatiorganics.comvinatiorganics.com For example, related hindered phenolic antioxidants are specifically marketed for their ability to improve the stability and performance of adhesives and sealants. partinchem.comvinatiorganics.com The use of these antioxidants is crucial for maintaining the quality and durability of the final applied product. atamanchemicals.com

Rubber, both natural and synthetic, is highly susceptible to oxidative aging. This process, driven by factors like heat and mechanical stress, leads to the loss of elasticity, surface cracking, and a general decline in physical properties, which can compromise the safety and performance of rubber components like tires, seals, and hoses. chembroad.comvinatiorganics.com

Sterically hindered phenols are widely used as primary antioxidants in the rubber industry to counter this degradation. welltchemicals.comchembroad.comvinatiorganics.com By scavenging the peroxy radicals that propagate the oxidative chain reaction, this compound can effectively protect the rubber matrix. welltchemicals.com This stabilization preserves the elasticity and structural integrity of the rubber, extending the service life of the product. vinatiorganics.com The selection of a specific hindered phenol (B47542) can be tailored to the type of rubber; for instance, certain variants are particularly effective in unsaturated rubbers. partinchem.com Often, these antioxidants are used in combination with other stabilizers, such as phosphites (secondary antioxidants), to create a synergistic effect that provides comprehensive protection against both thermal and oxidative degradation. chembroad.com

The table below illustrates the impact of hindered phenol antioxidants on the properties of rubber products.

| Property | Unstabilized Rubber | Rubber Stabilized with Hindered Phenol |

| Elasticity | Decreases over time, becomes brittle. | Maintained for an extended period. vinatiorganics.com |

| Surface Integrity | Prone to cracking and crazing. | Resistant to oxidation-induced cracking. vinatiorganics.com |

| Mechanical Strength | Degrades upon exposure to heat and oxygen. | Physical properties are preserved. welltchemicals.com |

| Service Life | Shortened due to material degradation. | Significantly extended. vinatiorganics.com |

Analytical Methodologies for 2 Tert Butyl 6 Tert Octyl P Cresol and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 2-tert-butyl-6-tert-octyl-p-cresol from complex matrices and from other related phenolic compounds.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile organic compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The FID then combusts the eluted compounds in a hydrogen-air flame, generating ions that produce a measurable current proportional to the amount of carbon atoms, allowing for quantification.

For the analysis of hindered phenols such as this compound, a high-temperature capillary column with a non-polar or medium-polarity stationary phase is typically employed. The selection of the column and the temperature program are critical to achieve good resolution and prevent peak tailing, which can be an issue with phenolic compounds. While underivatized phenols can be analyzed directly, derivatization to more volatile and less polar ethers or esters can sometimes improve chromatographic performance. epa.gov

A typical GC-FID method for related phenolic compounds, which can be adapted for this compound, would involve the following parameters:

| Parameter | Typical Value |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase. |

| Injector Temperature | 250 - 280 °C |

| Detector Temperature | 280 - 300 °C |

| Carrier Gas | Helium or Nitrogen at a constant flow rate |

| Oven Program | Initial temperature of 150 °C, ramped to 300 °C at 10-15 °C/min |

| Injection Mode | Split or splitless, depending on concentration |

This table presents a generalized set of parameters that would serve as a starting point for the method development for the analysis of this compound.

The quantification is achieved by creating a calibration curve using standards of known concentrations. The limit of detection (LOD) and limit of quantification (LOQ) for similar phenolic compounds using GC-FID are typically in the low µg/mL to ng/mL range, depending on the sample matrix and specific instrument conditions. analytice.comresearchgate.net

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds, making it well-suited for the analysis of this compound and its potential metabolites, which may have higher polarities. Separation in HPLC is achieved based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenolic compounds. mdpi.com In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The elution order is generally from most polar to least polar compounds. For complex mixtures containing various alkylphenols, gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve adequate separation. chemijournal.com

A representative HPLC method for the analysis of alkylated phenols is summarized below:

| Parameter | Typical Condition |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and acetonitrile or methanol. |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at a wavelength of ~280 nm, or a fluorescence detector. |

| Column Temperature | 30 - 40 °C |

This table outlines a general HPLC method that can be optimized for the specific analysis of this compound and its metabolites.

The use of a Diode Array Detector allows for the acquisition of UV spectra for each peak, aiding in compound identification. For more complex samples or trace-level analysis, coupling HPLC with a mass spectrometer (LC-MS) provides higher selectivity and sensitivity. nih.gov

For very complex mixtures of alkylphenols or when enhanced resolution is required, advanced chromatographic techniques can be employed.

Supercritical Fluid Chromatography (SFC) is a technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be seen as a hybrid of gas and liquid chromatography and is particularly useful for the separation of chiral compounds and for the analysis of antioxidants. nih.govnih.gov The use of supercritical CO2 as the primary mobile phase component makes it a "green" alternative to normal-phase HPLC. The polarity of the mobile phase can be adjusted by adding a polar co-solvent (modifier) such as methanol. This technique can offer fast separations and unique selectivity for complex mixtures of antioxidants. acs.org

Comprehensive two-dimensional liquid chromatography (LCxLC) provides a significant increase in peak capacity and resolving power compared to one-dimensional HPLC. chromatographyonline.com In this technique, the effluent from the first dimension column is sequentially transferred to a second, orthogonal column for further separation. This is particularly advantageous for separating isomers and compounds with very similar chemical properties within a complex matrix of related alkylphenols.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group on the ring, the protons of the tert-butyl and tert-octyl groups, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the adjacent functional groups. The tert-butyl and tert-octyl groups ortho to the hydroxyl group would cause a downfield shift of the remaining aromatic protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern, and the signals for the aliphatic carbons of the tert-butyl and tert-octyl groups would be in the upfield region of the spectrum. rsc.org

Based on data from similar substituted phenols, the expected chemical shifts for this compound are summarized below:

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Hydroxyl (-OH) | 4.5 - 5.5 (broad singlet) | - |

| Aromatic (-CH=) | 6.8 - 7.2 | 115 - 155 |

| Ring Methyl (-CH₃) | 2.2 - 2.4 | 20 - 22 |

| tert-Butyl (-C(CH₃)₃) | 1.3 - 1.5 | ~34 (quaternary C), ~30 (CH₃) |

| tert-Octyl (-C(CH₃)₂CH₂C(CH₃)₃) | 0.7 - 1.7 | Varied signals for the different carbons |

This table provides an estimation of the NMR chemical shifts for this compound based on known data for related structures. Actual values may vary depending on the solvent and other experimental conditions. chemicalbook.comrsc.org

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it becomes a highly specific and sensitive analytical tool.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern of hindered phenols like this is often characterized by the loss of alkyl groups. A prominent fragmentation pathway would be the loss of a methyl group (M-15) to form a stable benzylic cation. The loss of a tert-butyl group (M-57) would also be an expected and significant fragmentation. The fragmentation of the tert-octyl group can lead to a variety of smaller fragment ions.

A mass spectrum of the related compound, 2,6-di-tert-butyl-p-cresol (BHT), shows a characteristic loss of a methyl group to give a very stable base peak. researchgate.net A similar behavior would be anticipated for this compound, with the most stable fragment likely arising from the loss of a methyl radical from one of the tert-alkyl groups.

The analysis of metabolites would involve looking for mass shifts corresponding to metabolic transformations such as hydroxylation (+16 amu), oxidation of alkyl chains, or conjugation with glucuronic acid or sulfate.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in the analysis of phenolic compounds like this compound for the identification of key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule. For hindered phenols such as this compound, the IR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of its functional groups. The most prominent feature is the O-H stretching vibration of the hydroxyl group, which is typically observed in the region of 3650-3600 cm⁻¹. The exact position of this band can be influenced by intramolecular and intermolecular hydrogen bonding.

Table 1: Typical Infrared Absorption Bands for Hindered Phenols

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3650-3600 |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Alkyl C-H | C-H Stretch | 3000-2850 |

| Aromatic C=C | C=C Stretch | 1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the substituted benzene (B151609) ring in this compound. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For phenolic compounds, the position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the aromatic ring and the solvent used.

Typically, substituted phenols exhibit one or more absorption bands in the UV region between 250 and 300 nm. The presence of alkyl groups on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. High-performance liquid chromatography (HPLC) systems often use a UV detector for the quantification of such phenolic compounds. cdc.gov

Detection and Monitoring Strategies in Environmental and Industrial Matrices

The detection and monitoring of this compound in various environmental and industrial samples are crucial for assessing potential exposure and environmental fate. Due to its use as an antioxidant in polymers and industrial fluids, it can be released into the environment. oecd.org

A range of analytical methods are employed for its detection, with the choice of method depending on the sample matrix (e.g., water, soil, industrial effluent) and the required sensitivity and selectivity. cdc.gov

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most widely used techniques for the analysis of this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the identification and quantification of volatile and semi-volatile organic compounds. cdc.govnih.gov After extraction from the sample matrix, the compound is separated by GC and then detected by a mass spectrometer, which provides both quantitative data and structural information for unambiguous identification.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector, is suitable for the analysis of less volatile compounds. cdc.govnih.gov Reversed-phase HPLC with a C18 column is a common setup, using a mobile phase such as a methanol/water or acetonitrile/water mixture.

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte before instrumental analysis. Common techniques include:

Liquid-Liquid Extraction (LLE): Used for extracting the compound from aqueous samples into an immiscible organic solvent.

Solid-Phase Extraction (SPE): This technique is widely used for the cleanup and concentration of analytes from complex matrices like wastewater and environmental samples.

Monitoring in Industrial Settings

In industrial environments where this compound is produced or used, workplace air monitoring may be necessary to assess worker exposure. nj.gov This can involve drawing a known volume of air through a sorbent tube, followed by solvent desorption and analysis by GC or HPLC. Monitoring of industrial wastewater is also important to ensure compliance with environmental regulations. cdc.gov

Table 2: Analytical Methods for Detection in Various Matrices

| Analytical Technique | Matrix | Detection Method | Common Application |

|---|---|---|---|

| GC-MS | Water, Soil, Solid Waste | Mass Spectrometry | Environmental monitoring, waste analysis. cdc.gov |

| HPLC-UV | Water, Industrial Effluents | UV-Vis Spectroscopy | Quality control, environmental monitoring. cdc.gov |

Environmental Fate and Degradation Pathways of 2 Tert Butyl 6 Tert Octyl P Cresol

Environmental Distribution and Transport Mechanisms

The environmental distribution and transport of 2-tert-butyl-6-tert-octyl-p-cresol, a synthetic phenolic antioxidant, are governed by its physicochemical properties. These compounds are widely used in industrial and commercial products to prevent oxidative degradation. nih.govacs.org Consequently, they have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. nih.govacs.org

Fugacity models are utilized to predict the environmental partitioning of chemicals. For phenolic compounds like this compound, which share characteristics with other synthetic phenolic antioxidants such as butylated hydroxytoluene (BHT), these models indicate a tendency to distribute into specific environmental compartments. oecd.org Key factors influencing this distribution are vapor pressure, water solubility, and the octanol-water partition coefficient (log Kow). oecd.org For instance, the Mackay fugacity model, when applied to BHT, a structurally similar compound, predicts that the main target compartment would be soil and sediment. oecd.orgoecd.org This is largely due to its low water solubility and high log Kow, suggesting a propensity to adsorb to organic matter in soil and sediment rather than remaining in water or volatilizing into the air. oecd.orgfishersci.com

Table 1: Physicochemical Properties Influencing Environmental Distribution

| Property | Value for Structurally Similar BHT | Implication for Environmental Fate |

|---|---|---|

| Vapor Pressure | 0.01 mmHg cdc.gov | Low volatility, less likely to be found in the atmosphere. |

| Water Solubility | 0.00004% cdc.gov | Low solubility in water, leading to partitioning into other media. |

| Log Kow | 5.1 oecd.org | High lipophilicity, indicating a strong tendency to adsorb to soil and sediment. |

The transport of this compound between environmental compartments is a dynamic process. While its low vapor pressure limits significant atmospheric transport, movement can occur through other pathways. cdc.gov Release from products containing this antioxidant, such as plastics and rubber, is a significant source of environmental contamination. oecd.org Abrasion of materials like tires can release the compound into the environment, where it can then be transported by runoff into aquatic systems. oecd.org Once in aquatic environments, its low water solubility and high adsorption potential mean it will likely partition from the water column to sediment. oecd.orgfishersci.com The movement and bioavailability of phenolic compounds can also be influenced by factors such as their interaction with dissolved organic matter in water. researchgate.net

Biotic Degradation Processes of this compound

The biotic degradation of this compound, a sterically hindered phenolic compound, is a critical aspect of its environmental fate. The structural complexity, characterized by bulky tert-butyl and tert-octyl groups flanking the hydroxyl group on a p-cresol (B1678582) backbone, significantly influences its susceptibility to microbial attack. While specific data on this particular compound is limited, general principles of microbial metabolism of substituted phenols and related compounds provide insights into its potential biodegradability.

Microbial Metabolism and Biodegradability Studies

There is a notable lack of specific studies focusing on the microbial metabolism and biodegradability of this compound. However, information on structurally similar compounds, such as other hindered phenols, offers a basis for understanding its likely behavior in the environment. For instance, studies on 2,6-di-tert-butyl-p-cresol (BHT), another widely used hindered phenolic antioxidant, have shown it to be resistant to rapid biodegradation. nih.govoecd.org Similarly, 6,6'-Di-tert-butyl-2,2'-methylenedi-p-cresol was found to be not readily biodegradable in a study corresponding to OECD guideline 301C, with only 0% degradation observed over 28 days. oecd.org

While direct evidence is scarce, the degradation of a related compound, 2,6-di-tert-butylphenol (B90309), has been observed. An aerobic bacterium, identified as Alcaligenes sp., was isolated and shown to be capable of degrading 2,6-di-tert-butylphenol, with 62.4% removal after 11 days under optimal conditions. nih.gov This suggests that while challenging, microbial degradation of such hindered phenols is possible by specialized microorganisms.

Table 1: Biodegradability of Structurally Related Hindered Phenols

| Compound | Biodegradability Finding | Reference |

| 6,6'-Di-tert-butyl-2,2'-methylenedi-p-cresol | Not readily biodegradable (0% in 28 days) | oecd.org |

| 2,6-di-tert-butylphenol | Degradable by Alcaligenes sp. (62.4% in 11 days) | nih.gov |

| 2,6-di-tert-butyl-p-cresol (BHT) | Resistant to rapid biodegradation | nih.govoecd.org |

Identification of Biodegradation Metabolites and Pathways

Specific biodegradation metabolites and pathways for this compound have not been documented in the scientific literature. However, by examining the degradation of other phenolic compounds, potential metabolic routes can be inferred. The general microbial degradation of phenols often proceeds through hydroxylation of the aromatic ring to form catechols, which are then subject to ring cleavage. nih.govfrontiersin.org This cleavage can occur via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway, both of which lead to the formation of intermediates that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org

For hindered phenolic antioxidants, degradation often involves the transformation of the side chains. For example, the degradation products of butylated hydroxytoluene (BHT) can include oxidized forms such as BHT-Q (a quinone methide), BHT-OH (a hydroxylated derivative), BHT-CHO (an aldehyde), and BHT-COOH (a carboxylic acid). researchgate.net It is plausible that the degradation of this compound, if it occurs, could follow similar initial transformation steps involving the oxidation of the tert-butyl or tert-octyl groups, or the methyl group at the para position.

The degradation of another complex antioxidant, pentaerythritol (B129877) tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), has been shown to yield 2,4-di-tert-butylphenol (B135424) as a degradation product. researchgate.net This highlights that the breakdown of larger molecules can result in the formation of simpler, yet still substituted, phenolic compounds.

Factors Influencing Biotic Degradation Rates

The rate of biotic degradation of substituted phenols is influenced by a variety of factors. While specific data for this compound is not available, studies on related compounds provide a framework for understanding the key variables.

Microbial Community: The presence of microorganisms with the specific enzymatic machinery to attack sterically hindered phenols is paramount. As demonstrated with 2,6-di-tert-butylphenol, specialized bacterial strains like Alcaligenes sp. may be required for effective degradation. nih.gov The composition and adaptation of the microbial community in a given environment will therefore be a primary determinant of the degradation rate.

Environmental Conditions:

pH: The pH of the environment can significantly affect microbial activity and the bioavailability of the compound. For the degradation of 2,6-di-tert-butylphenol by Alcaligenes sp., the optimal pH was found to be 7.0. nih.gov

Temperature: Microbial metabolism is temperature-dependent, with optimal degradation rates occurring within a specific temperature range for the active microorganisms. The optimal temperature for the degradation of 2,6-di-tert-butylphenol was 37°C. nih.gov

Oxygen Availability: Aerobic conditions are generally more favorable for the initial steps of phenol (B47542) degradation, which often involve oxygenase enzymes. nih.govfrontiersin.org

Substrate Concentration: The initial concentration of the phenolic compound can have a significant impact on degradation. High concentrations can be toxic to microorganisms, inhibiting their growth and metabolic activity. nih.govfrontiersin.org For 2,6-di-tert-butylphenol, the maximum initial concentration that could be degraded by Alcaligenes sp. was 200 mg/L, with higher levels causing significant inhibition. nih.gov

Presence of Co-substrates: The availability of other carbon and nitrogen sources can influence the degradation of recalcitrant compounds. In some cases, the presence of more easily degradable substrates can enhance the degradation of the target compound through co-metabolism. For instance, succinic acid and glycine (B1666218) were found to be efficient co-substrates for the removal of phenol by Actinobacillus species. academicjournals.org

Research Gaps and Future Directions for 2 Tert Butyl 6 Tert Octyl P Cresol

Development of Green Synthesis Routes

Traditional chemical synthesis of sterically hindered phenols often involves harsh reaction conditions and the use of hazardous catalysts. A significant research gap exists in the development of environmentally benign or "green" synthesis routes for 2-tert-butyl-6-tert-octyl-p-cresol. Future research is increasingly focused on biocatalysis to create more sustainable production methods.

Enzymatic synthesis, in particular, presents a promising alternative. The use of enzymes such as lipases and oxidoreductases can facilitate the alkylation of p-cresol (B1678582) under milder, more environmentally friendly conditions nih.govresearchgate.net. For instance, enzyme-catalyzed polymerization has been explored for synthesizing polymeric phenols, a process that enhances antioxidant activity while utilizing benign reaction conditions nih.gov. Research into chemo-enzymatic processes, which combine chemical and enzymatic steps, is also a key area of interest for producing renewable and lipophilic antioxidants from natural starting materials mdpi.com. The development of these methods could lead to the production of this compound with a significantly reduced environmental footprint.

Key research objectives in this area include:

The identification and optimization of robust enzymes for the specific alkylation of p-cresol with tert-butyl and tert-octyl groups.

The development of solvent-free or green solvent-based reaction systems.

The design of continuous flow processes for enzymatic synthesis to improve efficiency and scalability.

In-depth Mechanistic Studies at the Molecular Level

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. The sterically hindering tert-butyl and tert-octyl groups enhance the stability of the resulting phenoxy radical, thereby preventing the propagation of oxidative chain reactions nih.gov. While this general mechanism is understood, a more detailed, molecular-level understanding of its radical scavenging activity remains an area for further investigation.

Computational studies and advanced spectroscopic techniques are being employed to elucidate the precise mechanisms of action. Quantum chemical studies, for example, can provide data on the reaction mechanisms between phenolic compounds and free radicals, highlighting key properties that determine radical scavenging activity nih.govnih.gov. These studies often focus on mechanisms such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (ET-PT) mdpi.com. Understanding the influence of the specific alkyl substituents (tert-butyl and tert-octyl) on the bond dissociation enthalpy of the phenolic hydroxyl group is crucial for a complete mechanistic picture.

Future research in this area should aim to:

Utilize advanced computational models to predict the reactivity of this compound with various radical species.

Employ techniques like Electron Spin Resonance (ESR) spectroscopy to directly observe and characterize the phenoxy radicals formed during the antioxidant process.

Investigate the influence of the molecular environment (e.g., solvent polarity, temperature) on the dominant radical scavenging mechanism.

Exploration of Novel Synergistic Stabilizer Formulations

The performance of antioxidants can often be significantly enhanced when used in combination with other stabilizers, a phenomenon known as synergism. While it is known that phenolic antioxidants exhibit synergistic effects with co-stabilizers like phosphites and thioesters, there is a continuous need to explore novel and more effective synergistic formulations containing this compound adeka-pa.euspecialchem.comalpha-plast.com.ua. These formulations are particularly important for the stabilization of polyolefins during processing and for ensuring long-term thermal stability specialchem.comalpha-plast.com.ua.

Future research efforts are directed towards:

The systematic screening of new classes of co-stabilizers to identify novel synergistic combinations with this compound.

Investigating the optimal ratios of this compound to co-stabilizers for specific polymer applications and processing conditions.

Developing multi-functional additives that combine the antioxidant properties of this compound with other stabilizing functions in a single molecule.

| Stabilizer Type | Synergistic Effect with Phenolic Antioxidants |

| Phosphites | Protects the phenolic antioxidant during processing, preventing discoloration specialchem.comalpha-plast.com.ua |

| Thioesters | Decomposes hydroperoxides, improving long-term thermal stability alpha-plast.com.ua |

Advanced Analytical Techniques for Trace Analysis

The widespread use of this compound in consumer products and industrial applications necessitates the development of sensitive and selective analytical methods for its detection at trace levels in various matrices, including environmental samples and finished products. While standard chromatographic techniques are available, there is a research gap in the development of more advanced and high-throughput analytical methods.

Recent advancements in analytical instrumentation, such as Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer the potential for highly sensitive and specific quantification of this compound and its metabolites xynu.edu.cnresearchgate.netnih.gov. The development of methods combining solid-phase extraction (SPE) with Gas Chromatography-Mass Spectrometry (GC-MS) has also proven effective for the trace analysis of phenolic antioxidants in water samples daneshyari.comnih.govbohrium.comchromatographyonline.com.

Future research in this area should focus on:

The development of validated LC-MS/MS and GC-MS methods for the routine monitoring of this compound in complex matrices.

The exploration of novel sample preparation techniques, such as online SPE, to improve method efficiency and reduce solvent consumption thermofisher.com.

The use of high-resolution mass spectrometry for the unambiguous identification and quantification of trace levels of the compound and its degradation products lcms.cz.

| Analytical Technique | Application |

| UPLC-Q-TOF/MS | Determination of 2,6-di-tert-butyl paracresol xynu.edu.cn |

| LC-MS/MS | Determination of p-cresol in plasma researchgate.net |

| SPE-GC-MS | Trace analysis of phenolic compounds in water chromatographyonline.comresearchgate.net |

Comprehensive Environmental Transformation Product Identification and Behavior Studies

The environmental fate of this compound is an area where significant research gaps exist. Understanding the transformation of this compound in the environment is crucial for assessing its potential long-term impact. This includes studying its biodegradation and photodegradation pathways and identifying the resulting transformation products.

Studies on related compounds, such as 4-tert-octylphenol and other alkylphenols, have shown that they can undergo photodegradation in the presence of substances like Fe(III) under UV irradiation nih.gov. The biodegradation of similar phenolic compounds, such as m-cresol and p-cresol, has been shown to proceed through various metabolic pathways in microorganisms nih.gov. The degradation of 2,4-di-tert-butylphenol (B135424) by bacteria has also been investigated, with various metabolites identified semanticscholar.org. These studies provide a basis for investigating the environmental transformation of this compound.

Key research needs include:

Conclusion

Summary of Key Research Areas and Findings for 2,6-di-tert-butyl-p-cresol (BHT)

Research on 2,6-di-tert-butyl-p-cresol (BHT), a synthetic analogue of Vitamin E, has established it as a cornerstone of antioxidant technology. Key research has focused on its synthesis, mechanism of action, and wide-ranging applications.

Synthesis: The industrial preparation of BHT primarily involves the alkylation of p-cresol (B1678582) with isobutylene (B52900). google.com Various catalytic systems, including aromatic sulfonic acids, sulfuric acid, and more recently, modified mesoporous silica-supported multimetal catalysts, have been developed to improve reaction efficiency and product purity. google.comgoogle.com Innovations in purification, such as multi-stage recrystallization using ethanol (B145695) and water, have achieved product purities exceeding 99.9%. google.com

Mechanism of Action: BHT functions as a potent antioxidant through a process of radical scavenging. The phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. The bulky tert-butyl groups on either side of the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from initiating further oxidation, a key feature of its effectiveness. nih.govmdpi.com This steric shielding is crucial to its function in protecting materials like plastics, oils, and biological systems from oxidative degradation. nih.gov

Industrial and Research Applications: BHT is one of the most widely used phenolic antioxidants in industries ranging from food processing and feed additives to petroleum products and polymers. google.com It is utilized to prevent oxidative rancidity in foods containing fats and oils and to stabilize industrial materials like rubber, plastics, and biodiesel. google.comgoogle.com In a research context, BHT is often used as a reference antioxidant and a tool to study oxidative stress mechanisms. nih.gov

Analytical Methods: The detection and quantification of BHT in various matrices are well-established. Common analytical techniques include Gas Chromatography with Flame Ionization Detection (GC-FID) and, for higher sensitivity and specificity, Gas Chromatography-Mass Spectrometry (GC-MS). analytice.comanalytice.com More advanced methods like Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) have also been developed for precise measurement in complex samples like food products. xynu.edu.cn

| Analytical Technique | Matrix Example | Key Features |

| UPLC-Q-TOF/MS | Cookies | High sensitivity, Limit of Detection: 0.2 µg/g xynu.edu.cn |

| GC-FID | Air Samples | Standardized method, LOQ: 3.3 µg / support analytice.com |

| GC-MS | Solid Materials | Soxhlet extraction for sample preparation analytice.com |

Environmental Profile: The environmental distribution of BHT is largely governed by its physical-chemical properties, with calculations suggesting it partitions primarily into the air, followed by soil and sediment. oecd.org While it is considered to have low acute toxicity, its persistence and potential for bioaccumulation are subjects of ongoing environmental and toxicological assessment. oecd.orgchemos.de

Broader Implications for Phenolic Antioxidant Science and Technology

The extensive study of BHT and other sterically hindered phenols provides significant insights into the broader field of antioxidant science.

Structure-Activity Relationship: The "steric hindrance" principle, exemplified by BHT, is a fundamental concept in the design of highly effective antioxidants. The size and position of alkyl groups on the phenol (B47542) ring directly influence the antioxidant's stability and reactivity, a principle that guides the synthesis of new and more efficient antioxidant molecules. nih.gov

Dual Role in Oxidative Stress: Research has revealed that under certain conditions, such as in the presence of specific initiators, phenolic antioxidants can exhibit pro-oxidative effects. nih.gov This "chameleonic" ability to switch from an antioxidant to a pro-oxidant is a critical area of study, particularly in the context of designing smart drugs that can selectively target cells under high oxidative stress, such as tumor cells. mdpi.com

Advancements in Material Science: The use of phenolic antioxidants is integral to extending the shelf-life and performance of a vast array of consumer and industrial products. mdpi.com The development of novel antioxidants, including lipophilic derivatives, enhances their applicability in diverse matrices like polymers and cosmetics, preventing degradation and maintaining product integrity. mdpi.comacs.org

Future Outlook for Academic Research on Sterically Hindered Cresols

The future of academic research on sterically hindered cresols and related phenolic antioxidants is poised to explore several key frontiers.

Green Chemistry and Sustainable Synthesis: There is a growing emphasis on developing more environmentally friendly synthesis routes. Future research will likely focus on heterogeneous catalysts that are easily recoverable and reusable, minimizing waste and corrosion issues associated with traditional liquid acid catalysts. google.commdpi.com The use of deep eutectic solvents as novel catalytic media represents a promising mild and efficient alternative. mdpi.com

Targeted Biological Activity: Building on the discovery of the dual antioxidant/pro-oxidant nature of these compounds, future research will aim to design and synthesize novel sterically hindered phenols with highly specific biological activities. This includes developing compounds that can act as cytoprotective agents against lipid oxidation-induced cell death or as targeted anticancer agents that are activated by the unique redox environment of tumors. mdpi.comnih.gov

Computational and Spectroscopic Analysis: Advanced computational modeling and high-resolution spectroscopic techniques are becoming invaluable tools. Molecular docking simulations can predict the interaction of phenolic compounds with biological targets like enzymes, while techniques such as rotational spectroscopy provide precise data on molecular structure and internal dynamics, helping to elucidate the fundamental basis of their antioxidant activity. acs.orgunibo.it

Environmental Fate and Toxicology: As the use of synthetic antioxidants continues, a deeper understanding of their long-term environmental fate, degradation pathways, and potential ecotoxicity is crucial. researchgate.netmdpi.com Research will focus on identifying degradation byproducts and assessing their environmental and health impacts to ensure the sustainable use of these important compounds. mdpi.com The global market for cresols is expanding, driven by demand in various industries, which underscores the importance of addressing their health and environmental profiles. thebrainyinsights.comgrandviewresearch.com

Q & A

Q. What frameworks guide ethical toxicology research on this compound?

- Methodology : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define study scope. For example: “In zebrafish embryos (P), does 0.1–10 ppm exposure (I) versus controls (C) alter oxidative stress markers (O) over 96 hours (T)?” Ensure compliance with institutional animal care protocols and cite prior ecotoxicology studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.